N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide, also known as CT-3, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic benefits. This compound belongs to the benzofuran class of synthetic cannabinoids and has been studied for its ability to interact with the endocannabinoid system.
Mechanism of Action
N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide acts as a partial agonist at the CB1 receptor, which is a key component of the endocannabinoid system. By binding to this receptor, N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide can modulate the activity of the endocannabinoid system and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide is its ability to selectively target the CB1 receptor, which may reduce the risk of unwanted side effects. However, one limitation is that its effects may vary depending on the individual, making it difficult to predict its efficacy in clinical settings.
Future Directions
There are several potential future directions for research on N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide. One area of interest is its potential use as a therapeutic agent for conditions such as chronic pain and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide involves the reaction of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid with cyclopentylmagnesium bromide followed by reaction with ethyl chloroformate. The resulting compound is then hydrolyzed to yield N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas. One area of research has focused on its ability to modulate the endocannabinoid system, which is involved in many physiological processes such as pain sensation, appetite, and mood regulation.
properties
IUPAC Name |
N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-19(13-8-4-5-9-13)18(20)17-15(12-21-2)14-10-6-7-11-16(14)22-17/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOJYCGZYQDKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C(=O)C2=C(C3=CC=CC=C3O2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide |
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